5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
5-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6S/c1-24-14-15(18-6-5-17-14)25-10-4-7-20(9-10)27(22,23)11-2-3-13-12(8-11)19-16(21)26-13/h2-3,5-6,8,10H,4,7,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYRZBPZSISCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that exhibits significant potential in various biological activities. Its unique structure, which combines multiple heterocyclic rings and functional groups, suggests interactions with various biological targets. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and neuroprotective properties.
Structural Characteristics
The compound features several key structural components:
- Methoxypyrazinyl Group : Known for its diverse biological activities.
- Pyrrolidine Ring : Often associated with neuroprotective effects.
- Benzo[d]oxazole Moiety : Linked to various pharmacological properties.
These components suggest that the compound may exhibit enhanced biological activity compared to simpler derivatives.
Antimicrobial Activity
Research indicates that compounds with similar structural features can demonstrate antimicrobial properties. For example, studies on benzoxazole derivatives have shown activity against various bacterial strains:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Bacillus subtilis | 32 µg/mL |
| Compound 2 | Escherichia coli | 16 µg/mL |
| Compound 3 | Pichia pastoris | 8 µg/mL |
The presence of electron-donating substituents in the structure has been correlated with increased antimicrobial activity, as seen in certain derivatives of benzoxazole .
Anticancer Potential
The anticancer properties of the compound are particularly noteworthy. Various studies have established a structure–activity relationship for benzoxazole derivatives, demonstrating cytotoxic effects against several cancer cell lines:
- Breast Cancer : MCF-7 and MDA-MB-231 cells
- Lung Cancer : A549 and H1975 cells
- Colorectal Cancer : HCT-116 cells
For instance, a study reported that certain benzoxazole derivatives exhibited IC50 values in the micromolar range against these cell lines, indicating substantial cytotoxicity .
Neuroprotective Effects
Certain compounds related to this structure have shown promise in neuroprotection. Research suggests that the pyrrolidine ring may play a crucial role in protecting neuronal cells from oxidative stress and apoptosis. For example, compounds with similar structures have been tested for their ability to reduce neuronal cell death in models of neurodegenerative diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways.
- DNA Interaction : Some derivatives exhibit DNA-binding capabilities, which can lead to cytotoxic effects in cancer cells.
Interaction Studies
Interaction studies typically involve assessing binding affinities and functional activities against specific targets. For example, a study might utilize surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding interactions between the compound and its biological targets .
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
- Pharmaceutical Development : Investigations into its efficacy against infectious diseases and cancer have led to promising results, suggesting it as a candidate for drug development.
- Agricultural Chemistry : Similar compounds have been explored for their pesticidal properties, indicating possible applications in crop protection.
- Material Science : The unique properties of such organic compounds can be harnessed for designing new materials with specific functionalities .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one exhibit promising biological activities, including:
- Antifungal Activity : Compounds containing nitrogen or oxygen functional groups have shown significant antifungal properties. For instance, related structures have demonstrated over 80% inhibition rates against various fungal strains .
- Antileishmanial Activity : Recent studies on related compounds have indicated potential antileishmanial effects, suggesting that this compound may also exhibit similar pharmacological properties .
Synthesis and Modification
The synthesis of this compound typically involves multi-step processes to achieve the desired yield and purity. The reactions can be tailored to modify the compound's structure, thereby enhancing its biological activity or altering its pharmacokinetic properties .
Potential Applications
This compound has several potential applications in scientific research and drug development:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | The compound's unique structure may lead to the development of new therapeutic agents targeting specific diseases, particularly fungal infections and leishmaniasis. |
| Pharmaceutical Research | Its diverse biological activities make it a candidate for further investigation in drug formulation and efficacy studies. |
| Chemical Biology | Understanding its interactions with biological systems can provide insights into its mechanism of action and therapeutic potential. |
Q & A
Q. What are the recommended synthetic strategies for 5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one?
The synthesis of this compound likely involves multi-step reactions, starting with the preparation of the pyrrolidine-sulfonyl intermediate. Key steps include:
- Sulfonylation : Reacting pyrrolidine derivatives with sulfonyl chlorides under controlled conditions (e.g., DCM, room temperature) to introduce the sulfonyl group .
- Coupling of heterocycles : Using nucleophilic aromatic substitution to attach the 3-methoxypyrazine moiety to the pyrrolidine ring via an ether linkage .
- Cyclization : Forming the benzo[d]oxazol-2(3H)-one core through condensation reactions, as seen in analogous benzoxazolone syntheses .
Q. How can researchers characterize the structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry, particularly for the pyrrolidine and pyrazine rings .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving ambiguous stereochemistry, as demonstrated in structurally similar pyrazoline derivatives .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, following protocols for related benzoxazolones .
- Enzyme inhibition studies : Target kinases or proteases, given the sulfonyl group’s potential interaction with catalytic sites .
Advanced Research Questions
Q. How can synthetic yields be optimized for the pyrrolidine-sulfonyl intermediate?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for sulfonylation .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as shown in pyrazole and oxadiazole syntheses .
- Catalytic additives : Use DMAP or triethylamine to stabilize reactive intermediates .
Q. How to resolve contradictions in bioactivity data across studies?
- Dose-response validation : Replicate assays using standardized protocols (e.g., OECD guidelines) to eliminate variability .
- Structural analogs : Compare activity with simplified derivatives (e.g., removing the methoxypyrazine group) to isolate functional contributions .
- Computational docking : Model interactions with target proteins to identify conflicting binding modes .
Q. What experimental designs are robust for pharmacokinetic studies?
- Randomized block designs : Account for variability in biological matrices (e.g., plasma, tissue homogenates) by splitting samples into subplots, as applied in pharmacological studies .
- LC-MS/MS quantification : Optimize chromatographic conditions (e.g., C18 columns, methanol/water gradients) for detecting sulfonyl and heterocyclic metabolites .
Q. How to investigate structure-activity relationships (SAR) for the pyrazine-pyrrolidine motif?
- Isosteric replacements : Substitute pyrazine with pyridine or triazole rings to assess electronic effects .
- Functional group modulation : Modify the methoxy group to ethoxy or hydrogen to evaluate steric and hydrophobic contributions .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate spatial descriptors (e.g., electrostatic potential) with activity data .
Q. What methods address stability challenges in aqueous solutions?
- pH-dependent degradation studies : Monitor hydrolysis of the sulfonyl and oxazolone groups using HPLC at physiological pH (4–8) .
- Lyophilization : Stabilize the compound by formulating with cryoprotectants (e.g., trehalose) .
Q. How to validate computational predictions of metabolic pathways?
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and identify Phase I/II metabolites via UPLC-HRMS .
- Isotopic labeling : Use deuterated analogs to trace metabolic cleavage sites .
Methodological Guidance for Data Interpretation
Q. Interpreting conflicting crystallography and NMR data
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility in solution vs. rigid crystal states .
- DFT calculations : Compare theoretical and experimental bond angles/distances to identify discrepancies .
Q. Designing controls for heterocyclic reactivity studies
- Blank reactions : Exclude catalysts or reagents to confirm spontaneous cyclization pathways .
- Isotopic tracing : Introduce 15N or 13C labels to track atom migration during ring formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
